molecular formula C11H15IN2 B14325947 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide CAS No. 111732-87-7

1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide

Cat. No.: B14325947
CAS No.: 111732-87-7
M. Wt: 302.15 g/mol
InChI Key: NFJILIUDLVXYOJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the reaction of 1-methyl-2,3-dihydro-1H-benzimidazole with prop-2-en-1-yl iodide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher production efficiency. The use of automated systems for monitoring and controlling the reaction conditions further enhances the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile at elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.

Scientific Research Applications

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2,3-dihydro-1H-benzimidazole: A precursor to the target compound, with similar structural features but lacking the prop-2-en-1-yl group.

    3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazole: Another related compound, differing in the position of the methyl group.

    1-Methyl-3-(prop-2-en-1-yl)-benzimidazole: A structurally similar compound without the dihydro moiety.

Uniqueness

1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to the presence of both the 1-methyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. These structural features enable the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs.

Properties

CAS No.

111732-87-7

Molecular Formula

C11H15IN2

Molecular Weight

302.15 g/mol

IUPAC Name

1-methyl-3-prop-2-enyl-1,2-dihydrobenzimidazol-1-ium;iodide

InChI

InChI=1S/C11H14N2.HI/c1-3-8-13-9-12(2)10-6-4-5-7-11(10)13;/h3-7H,1,8-9H2,2H3;1H

InChI Key

NFJILIUDLVXYOJ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C2=CC=CC=C21)CC=C.[I-]

Origin of Product

United States

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